D-Myo-Inositol-4-phosphate ammonium salt is a significant compound in the realm of biochemical research, particularly known for its role in cellular signaling pathways. It is derived from myo-inositol, a carbohydrate that plays a crucial role in various biological processes, including cell signaling and membrane dynamics. This compound is classified as a phosphoinositide, a subclass of inositol phosphates that are pivotal in cellular functions.
D-Myo-Inositol-4-phosphate ammonium salt is synthesized from D-myo-inositol through phosphorylation processes. It belongs to the category of inositol phosphates, which are characterized by their phosphate groups attached to the inositol ring. This compound can be classified under the broader category of signaling molecules due to its involvement in intracellular signaling pathways, particularly those related to calcium mobilization and phosphatidylinositol metabolism.
The synthesis of D-Myo-Inositol-4-phosphate ammonium salt can be achieved through several methods, primarily focusing on dephosphorylation reactions. The most common synthetic route involves the dephosphorylation of D-myo-inositol-1,4-bisphosphate using enzymes such as inositol polyphosphate 1-phosphatase. This enzymatic reaction typically occurs under controlled conditions to ensure high yield and purity.
Technical Steps:
This method allows for the selective removal of phosphate groups, resulting in the formation of D-Myo-Inositol-4-phosphate ammonium salt.
The molecular formula for D-Myo-Inositol-4-phosphate ammonium salt is with a molecular weight of approximately 568.20 g/mol. The structure consists of an inositol ring with four phosphate groups attached at specific positions (1, 3, 4, and 5), along with an ammonium ion contributing to its solubility and stability.
Key Structural Features:
D-Myo-Inositol-4-phosphate ammonium salt primarily undergoes dephosphorylation reactions. The major reactions include:
Common Reaction Conditions:
These reactions are critical for understanding the metabolic pathways involving inositols and their derivatives.
The mechanism of action for D-Myo-Inositol-4-phosphate ammonium salt involves its role as a secondary messenger in cellular signaling pathways. Upon hydrolysis by specific phosphatases, it releases inorganic phosphate and contributes to the regulation of intracellular calcium levels.
Key Points:
Relevant data include:
D-Myo-Inositol-4-phosphate ammonium salt has several applications across various fields:
D-myo-inositol-4-phosphate (Ins(4)P) is synthesized through tightly regulated enzymatic pathways. The de novo pathway initiates with glucose-6-phosphate conversion to myo-inositol-3-phosphate via inositol-3-phosphate synthase (ISYNA1), followed by dephosphorylation to free myo-inositol. Phosphorylation by inositol kinases then generates specific isomers, including Ins(4)P. Notably, inositol tris/tetrakisphosphate kinases (ITPKs) exhibit substrate promiscuity, enabling phosphorylation at multiple ring positions. For example, ITPK1 phosphorylates Ins(3)P to Ins(3,6)P~2~ or Ins(3,4,6)P~3~, precursors to higher inositol phosphates [3].
In Schizophyllum commune, lithium treatment disrupts inositol recycling by inhibiting inositol monophosphatase (IMPase), causing dramatic accumulation of Ins(4)P and higher phosphorylated species (e.g., InsP~6~, PP-InsP~5~). This demonstrates metabolic flux redirection toward phosphorylation [9]. Archaea like Methanococcus igneus utilize CDP-inositol intermediates to synthesize stress-response molecules like di-myo-inositol-1,1′-phosphate, highlighting evolutionary conservation of inositol phosphorylation [1].
Phosphatidylinositol (PI) hydrolysis by phospholipase C (PLC) is a primary source of Ins(4)P. Receptor-activated PLC cleaves phosphatidylinositol 4-phosphate (PI(4)P) at the plasma membrane, releasing soluble Ins(4)P and diacylglycerol. This reaction positions Ins(4)P as both a signaling molecule and a metabolic intermediate for higher inositol phosphates [4].
Table 1: Key Enzymes in Ins(4)P Metabolism
Enzyme | Function | Product | Regulation |
---|---|---|---|
Phospholipase C | Hydrolyzes PI(4)P | Ins(4)P + DAG | GPCR activation |
ITPK1 | Phosphorylates Ins(3)P/Ins(4)P isomers | InsP~3~/InsP~4~ | Substrate availability |
IMPase | Dephosphorylates Ins(1)P/Ins(4)P | myo-Inositol | Lithium inhibition |
IP3K | Phosphorylates Ins(1,4,5)P~3~ at 3-OH | Ins(1,3,4,5)P~4~ | Ca²⁺/Calmodulin |
Ins(4)P levels are dynamically regulated by opposing kinase and phosphatase activities. Inositol polyphosphate multikinase (IPMK) phosphorylates lower inositol phosphates, while inositol phosphatases (e.g., IMPase) reverse this process. Lithium disrupts this balance by competitively inhibiting IMPase, causing Ins(4)P accumulation and depleting free inositol pools. In S. commune, lithium induces a 10-fold increase in InsP~6~ and PP-InsP~5~, demonstrating profound metabolic rewiring [9].
Unexpected kinase plasticity also influences dynamics. IP3K phosphorylates non-canonical substrates like scyllo-inositol 1,2,4-trisphosphate at primary hydroxyl groups, generating "surrogate" tetrakisphosphates. This promiscuity suggests broader roles in metabolizing inositol analogs [8].
Table 2: Phosphorylation States and Metabolic Roles of Selected Inositol Phosphates
Compound | Phosphorylation State | Primary Metabolic Role |
---|---|---|
Ins(4)P | Monophosphate | Signaling precursor |
Ins(1,4,5)P~3~ | Trisphosphate | Ca²⁺ mobilization |
InsP~6~ | Hexakisphosphate | Phosphate storage / PP-InsP precursor |
5-PP-InsP~5~ | Pyrophosphate | Phosphate homeostasis |
Expression of kinases/phosphatases is transcriptionally controlled by phosphate availability. In yeast, the PHO regulon (Pho4, Pho80, Pho81) responds to inositol pyrophosphate dynamics. Phosphate starvation reduces 1,5-IP~8~ levels, derepressing Pho81-SPX inhibition and activating Pho4-dependent transcription of phosphate transporters [7].
The SPX domain acts as a universal inositol pyrophosphate sensor. In plants, SPX1 binds 1,5-IP~8~ to inhibit PHR transcription factors under phosphate-replete conditions. Mutations in ITPK1 or VIH2 (PPIP5K) disrupt 5-IP~7~/1,5-IP~8~ synthesis, constitutively activating phosphate starvation responses despite normal phosphate levels [7] [3]. Additionally, Ras signaling in fungi crosstalks with inositol metabolism; constitutively active Ras1 represses IMPase transcription, compensating for lithium-induced enzyme inhibition [9].
Table 3: Genetically Encoded Inositol Phosphate Metabolic Components
Gene/Protein | Organism | Function | Regulatory Mechanism |
---|---|---|---|
Pho81 | S. cerevisiae | CDK inhibitor | 1,5-IP~8~-dependent SPX binding |
ITPK1 | A. thaliana | InsP~3~/InsP~4~ kinase | Modulates 5-IP~7~ synthesis |
VIH2 | A. thaliana | PPIP5K (IP~7~ → IP~8~) | Pi-dependent expression |
IMPase | S. commune | InsP~1~ dephosphorylation | Ras1-mediated repression |
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